

Ferrous ammonium sulfate synthesis and crystallization process

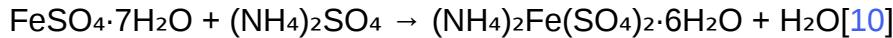
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrous ammonium sulfate

Cat. No.: B155514

[Get Quote](#)


An In-depth Technical Guide to the Synthesis and Crystallization of **Ferrous Ammonium Sulfate** (Mohr's Salt)

Introduction

Ferrous Ammonium Sulfate, commonly known as Mohr's salt, is a double salt with the chemical formula $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.^[1] It is an inorganic compound that consists of two different cations, Fe^{2+} and NH_4^+ , which crystallizes as a single substance.^{[2][3]} Named after the German chemist Karl Friedrich Mohr, this compound is a preferred source of ferrous ions (Fe^{2+}) in analytical chemistry, particularly for titration, due to its exceptional stability.^{[1][4]} Unlike ferrous sulfate (FeSO_4), which is prone to oxidation by atmospheric oxygen, Mohr's salt exhibits significant resistance to oxidation, ensuring the integrity and stability of its solutions over extended periods.^[5] The compound typically forms light green, transparent, octahedral crystals that are soluble in water, yielding a slightly acidic solution.^{[6][7]}

Synthesis and Chemical Principles

The synthesis of **ferrous ammonium sulfate** is based on the principle of crystallization from a supersaturated solution containing equimolar amounts of hydrated ferrous sulfate and ammonium sulfate.^{[2][8][9]} The chemical reaction for its formation is:

A critical aspect of the synthesis is the addition of a small amount of dilute sulfuric acid.^[7] This serves two primary purposes:

- Prevention of Hydrolysis: The acid prevents the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution, leading to the formation of iron(III) hydroxides.^{[6][11][12]}
- Inhibition of Oxidation: The acidic environment helps to suppress the oxidation of the light green ferrous (Fe^{2+}) ions to the yellow ferric (Fe^{3+}) ions.^{[6][12]}

The process involves dissolving the reactants, filtering any impurities, concentrating the solution to the point of crystallization, and then allowing it to cool slowly to form well-defined crystals.^[4]

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory synthesis and crystallization of high-purity **ferrous ammonium sulfate**.

Materials and Apparatus

- Chemicals:
 - Ferrous Sulfate Heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
 - Ammonium Sulfate ($(\text{NH}_4)_2\text{SO}_4$)
 - Dilute Sulfuric Acid (H_2SO_4)
 - Distilled Water
 - Ethyl Alcohol
- Apparatus:
 - Beakers (100 mL, 250 mL)
 - Conical flask (50 mL)
 - Glass rod

- Weighing balance
- Heating mantle or sand bath
- Tripod stand and wire gauze
- Funnel and filter paper
- Crystallization dish (or China dish)
- Watch glass

Synthesis Procedure

- Weighing Reactants: Separately weigh equimolar quantities of ferrous sulfate heptahydrate and ammonium sulfate. A common laboratory scale involves approximately 7 g of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ and 3.5 g of $(\text{NH}_4)_2\text{SO}_4$.^{[4][6]}
- Dissolution: Place the weighed salts into a 250 mL beaker. Add approximately 20 mL of distilled water and 0.5-1 mL of dilute sulfuric acid.^[11]
- Heating: Gently warm the mixture on a sand bath or heating mantle while stirring continuously with a glass rod until the salts dissolve completely to form a clear, pale green solution.^{[6][11]} Avoid prolonged heating or boiling, as this can promote the oxidation of Fe^{2+} to Fe^{3+} , indicated by the appearance of a yellow tint.^[6]
- Filtration: If the solution contains any suspended impurities, filter it while hot into a crystallization dish.^{[12][13]}

Crystallization Process

- Concentration: Gently heat the clear filtrate to concentrate it. Continue heating until the crystallization point is reached. This point can be tested by dipping a glass rod into the solution, removing it, and blowing on it; the formation of a fine layer of crystals on the rod indicates the solution is ready.^{[6][14]}
- Cooling: Cover the crystallization dish with a watch glass and set it aside to cool slowly and undisturbed at room temperature.^{[6][13]} Slow cooling is crucial for the formation of large,

well-defined crystals.[13]

- Seeding (Optional): If crystals do not form upon cooling, crystallization can be induced by adding a few tiny seed crystals of Mohr's salt to the supersaturated solution. This process is known as seeding.[3][6]
- Crystal Harvesting and Washing: Once a significant crop of crystals has formed, separate them from the remaining solution (mother liquor) by decantation.[6] Wash the harvested crystals with a small amount of cold water or a 1:1 mixture of cold water and alcohol to remove any adhering mother liquor or sulfuric acid.[8][11][15]
- Drying: Dry the crystals by gently pressing them between folds of filter paper or by spreading them on a porous plate.[6][11]

Data Presentation

Quantitative data and key parameters relevant to the synthesis are summarized in the tables below.

Table 1: Reactant and Product Specifications

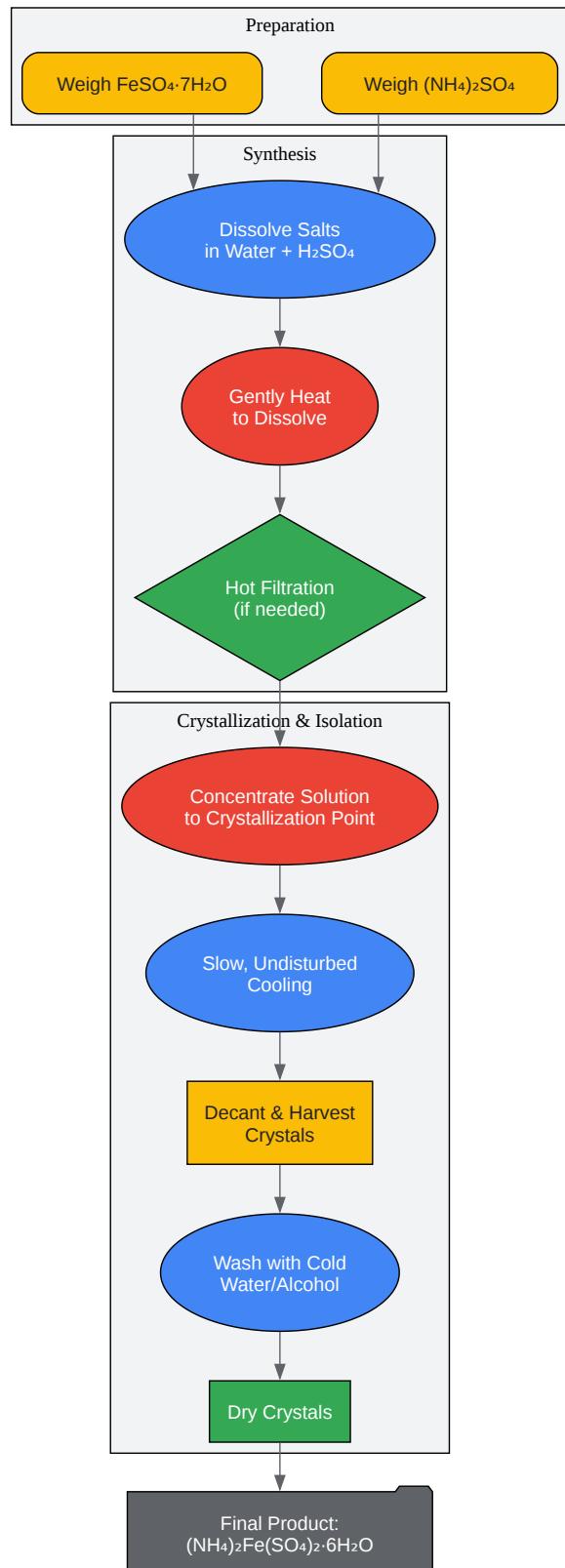
Compound	Chemical Formula	Molar Mass (g/mol)	Typical Mass Ratio	Molar Ratio
Ferrous Sulfate Heptahydrate				
Ammonium Sulfate	FeSO ₄ ·7H ₂ O	278.01	7.0 g	~1
Ferrous Ammonium Sulfate (NH₄)₂Fe(SO₄)₂·6H₂O 392.13 N/A N/A 				
Ammonium Sulfate	(NH ₄) ₂ SO ₄	132.14	3.5 g	~1

| Ferrous Ammonium Sulfate | (NH₄)₂Fe(SO₄)₂·6H₂O | 392.13 | N/A | N/A |

Table 2: Physicochemical Properties of Ferrous Ammonium Sulfate

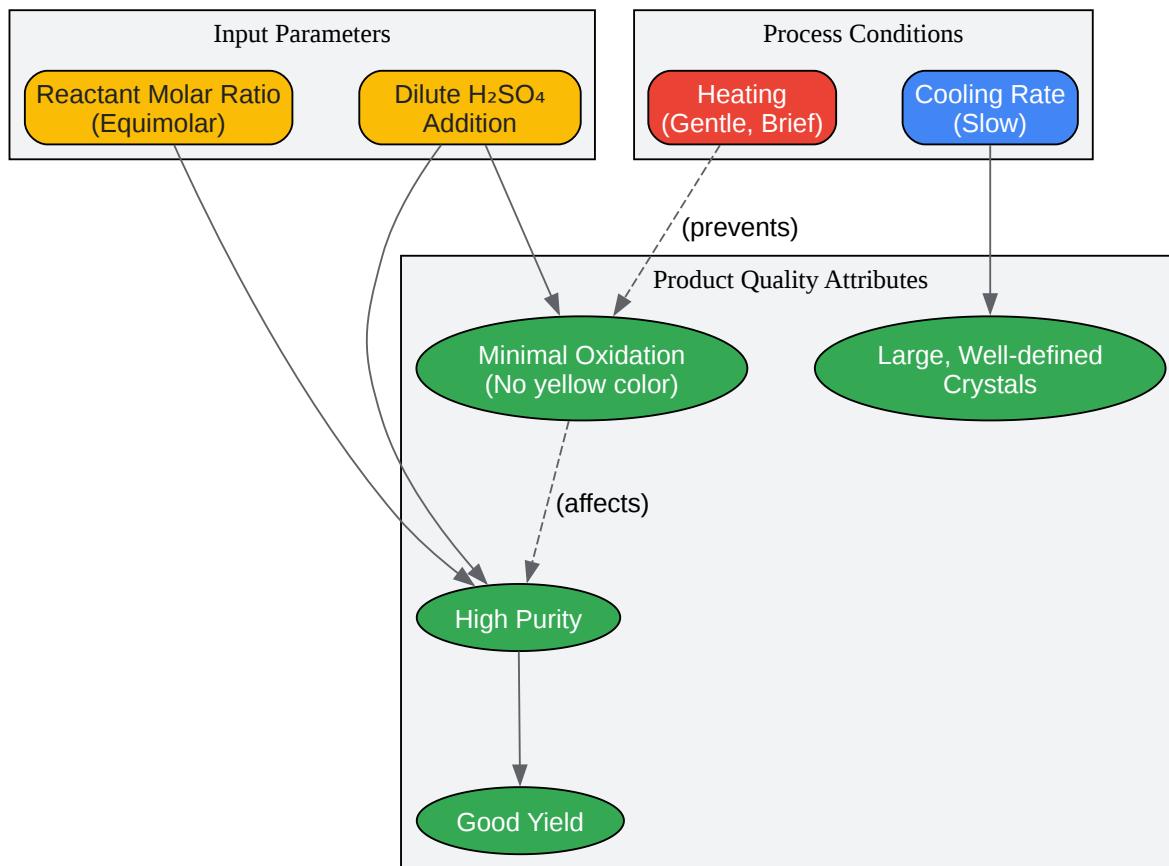
Property	Description
Color	Pale green [6]
Crystal Shape	Monoclinic, often appearing octahedral [6][15]
Solubility	Soluble in water [6]
Aqueous Solution	Gives an acidic solution that turns blue litmus paper red [6]
Stability	More resistant to air oxidation than ferrous sulfate [5][10]

| Nature | Double salt, dissociating into Fe^{2+} , NH_4^+ , and SO_4^{2-} ions in solution[\[6\]\[7\]](#) |


Table 3: Key Experimental Parameters and Their Influence

Parameter / Step	Purpose / Effect
Use of Equimolar Ratios	Ensures the correct stoichiometry for the formation of the double salt.[6]
Addition of Dilute H_2SO_4	Prevents hydrolysis of ferrous sulfate and oxidation of Fe^{2+} to Fe^{3+} . [6][11][12]
Gentle & Brief Heating	Promotes dissolution while minimizing the oxidation of ferrous ions. [6]
Slow, Undisturbed Cooling	Facilitates the growth of large, well-defined, high-purity crystals. [6][13]
Washing with Alcohol/Water	Removes soluble impurities and residual acid from the crystal surfaces. [8][11]

| Excess Reactant | An excess of either ferrous sulfate or ammonium sulfate can negatively impact crystal shape and transparency.[\[16\]](#) |


Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships governing the quality of the final product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **ferrous ammonium sulfate**.

[Click to download full resolution via product page](#)

Caption: Factors influencing the quality of **ferrous ammonium sulfate** crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
- 2. scribd.com [scribd.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. Class 12 Chemistry To Prepare A Pure Sample Of Ferrous Ammonium Sulphate Experiment [vedantu.com]
- 5. nbinno.com [nbino.com]
- 6. byjus.com [byjus.com]
- 7. testbook.com [testbook.com]
- 8. scribd.com [scribd.com]
- 9. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]
- 10. fchpt.stuba.sk [fchpt.stuba.sk]
- 11. collegedunia.com [collegedunia.com]
- 12. Preparation of Mohr's salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. How to prepare crystals of ferrous ammonium sulphate? | Filo [askfilo.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. Iron(II)-ammonium sulfate - Crystal growing [en.crystals.info]
- To cite this document: BenchChem. [Ferrous ammonium sulfate synthesis and crystallization process]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155514#ferrous-ammonium-sulfate-synthesis-and-crystallization-process>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com